molecular formula C11H14BrNO2 B7940229 4-Bromo-2-(oxan-4-yloxy)aniline

4-Bromo-2-(oxan-4-yloxy)aniline

Cat. No.: B7940229
M. Wt: 272.14 g/mol
InChI Key: LJQNINALHNVTFB-UHFFFAOYSA-N
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Description

The compound comprises an aniline ring substituted at the 4-position with a bromine atom and at the 2-position with an oxane (tetrahydropyran) ring via an ether linkage.

Properties

IUPAC Name

4-bromo-2-(oxan-4-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQNINALHNVTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxan-4-yloxy)aniline typically involves the protection of the aniline nitrogen followed by bromination and subsequent etherification. One common method includes:

Industrial Production Methods

Industrial production of 4-Bromo-2-(oxan-4-yloxy)aniline may involve similar steps but optimized for large-scale synthesis. This includes the use of eco-friendly solvents like 2-methyltetrahydrofuran and efficient catalysts to enhance yield and purity .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxan-4-yloxy)aniline involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the aniline group. These reactive sites allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

Substituent Diversity and Molecular Properties

The following table summarizes key analogs of 4-bromo-2-substituted anilines, highlighting structural variations, molecular weights, and physical properties:

Compound Name Substituent at 2-position Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Key Applications/Notes References
4-Bromo-2-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) C₇H₅BrF₃N 240.02 84–86 260.34 Intermediate for agrochemicals
4-Bromo-2-(2-bromophenoxy)aniline 2-Bromophenoxy (-O-C₆H₃Br) C₁₂H₉Br₂NO 348.02 Synthesized via nitro group reduction
4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline (tBDMS-protected hydroxymethyl) C₁₃H₂₂BrNOSi 316.31 Versatile scaffold in organic synthesis
4-Bromo-2-(pyridine-2-carboximidoyl)aniline Pyridine-2-carboximidoyl (-C(=NH)C₅H₄N) C₁₂H₁₀BrN₃ 276.13 Ligand for metal complexes
5-Bromo-2-(4-phenylphenoxy)aniline 4-Phenylphenoxy (-O-C₆H₄-C₆H₅) C₁₈H₁₄BrNO 340.21 Irritant (Xi hazard class)

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) in 4-Bromo-2-(trifluoromethyl)aniline is strongly electron-withdrawing, enhancing the electrophilic character of the aromatic ring, which is useful in electrophilic substitution reactions .

Steric Effects :

  • Bulky groups like the tert-butyldimethylsilyl (tBDMS)-protected hydroxymethyl in 4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline introduce steric hindrance, which can influence reaction regioselectivity and crystallization behavior .

Biological and Material Applications: Pyridine-containing analogs (e.g., 4-Bromo-2-(pyridine-2-carboximidoyl)aniline) are often employed as ligands for transition-metal catalysts or in coordination chemistry due to their chelating ability .

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